In Vitro Antiplasmodial Activity of Piperaquine N-Oxide (M1) Compared to Piperaquine (PQ) and Piperaquine N,N-Dioxide (M2)
Piperaquine N-Oxide (M1) exhibits quantifiable, intermediate antiplasmodial potency between the parent drug piperaquine (PQ) and the other major metabolite, piperaquine N,N-dioxide (M2). Against the Plasmodium falciparum Pf3D7 strain, the IC50 of M1 (25.5 nM) is 5.7-fold higher (less potent) than that of PQ (4.5 nM), but 1.2-fold lower (more potent) than that of M2 (31.2 nM) [1]. This pattern is consistent in the drug-resistant PfDd2 strain, where M1 (IC50 38.7 nM) is 5.6-fold less potent than PQ (IC50 6.9 nM) and 1.2-fold more potent than M2 (IC50 33.8 nM) [1]. In a murine P. yoelii model, M1 and PQ share an identical ED90 of 1.3 mg/kg, while M2 requires a significantly higher dose of 2.9 mg/kg [1].
| Evidence Dimension | Antiplasmodial potency |
|---|---|
| Target Compound Data | IC50: 25.5 nM (Pf3D7), 38.7 nM (PfDd2); ED90: 1.3 mg/kg |
| Comparator Or Baseline | Piperaquine (PQ): IC50 4.5 nM (Pf3D7), 6.9 nM (PfDd2); ED90: 1.3 mg/kg. Piperaquine N,N-Dioxide (M2): IC50 31.2 nM (Pf3D7), 33.8 nM (PfDd2); ED90: 2.9 mg/kg |
| Quantified Difference | M1 is 5.7-fold less potent than PQ in Pf3D7, 1.2-fold more potent than M2. M1 has identical ED90 to PQ in mice. |
| Conditions | In vitro P. falciparum strains Pf3D7 (drug-sensitive) and PfDd2 (drug-resistant); in vivo murine P. yoelii model |
Why This Matters
This data is essential for researchers modeling the contribution of active metabolites to piperaquine's overall in vivo efficacy and for those requiring the correct reference compound for antiplasmodial assays.
- [1] Liu, H., et al. (2018). Metabolism of Piperaquine to Its Antiplasmodial Metabolites and Their Pharmacokinetic Profiles in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 62(8), e00260-18. View Source
